クロピドグレルカルボン酸

概要

説明

Clopidogrel Related Compound A is a metabolite of the drug Clopidogrel.

科学的研究の応用

薬物動態と代謝

クロピドグレルカルボン酸(CLO-CA)は、血栓症の予防に用いられるプロドラッグであるクロピドグレルの主要な代謝産物です。 クロピドグレルの約85〜90%がCLO-CAに変換されますが、これは不活性です 。CLO-CAの薬物動態を理解することは、クロピドグレル投与量と有効性を最適化するために不可欠です。 この分野の研究では、血漿中のCLO-CAの生成とプロファイルを特徴付けるための集団薬物動態モデルの開発が含まれています 。

薬物相互作用研究

CLO-CAと他の薬物との相互作用は、特に同様の経路で代謝される薬物に関する研究の重要な分野です。 UPLC-MS / MS法を使用した研究では、クロピドグレル、SR26334、アセチルサリチル酸などの他の化合物が生物学的サンプルに同時に存在することを決定するために実施されており、これは潜在的な薬物相互作用を理解するために不可欠です 。

薬理ゲノミクス

クロピドグレルがCLO-CAに代謝的に活性化されるにはさまざまな酵素が関与し、遺伝子多型は、このプロセスに大きく影響を与える可能性があります。 薬理ゲノミクスにおける研究は、CYP2C19やPON1などの酵素がクロピドグレルからCLO-CAへの代謝において果たす役割を調べることで、遺伝的要因がクロピドグレル療法の有効性と安全性にどのように影響するかを理解しようとします 。

分析化学

CLO-CAを含むクロピドグレルとその代謝産物を定量化するための感度が高く正確な方法を開発することは、臨床および研究の両方の設定において不可欠です。 UPLC-MS / MSやTLCなどの技術を使用して、医薬品や生物学的サンプル中のCLO-CAの存在量と濃度を分析します 。

生化学的研究

CLO-CAがクロピドグレル代謝の生化学経路において果たす役割は、薬物の作用機序をより深く理解するために研究されています。 これには、クロピドグレルからCLO-CAへの変換プロセスと、その後の活性または不活性代謝産物の形成を調査することが含まれます 。

エナンチオ選択的合成

クロピドグレルのエナンチオ選択的合成に関する研究では、副産物または中間体としてCLO-CAが研究されています。 研究は、高いエナンチオマー過剰率を達成し、CLO-CAの形成につながる反応機構を理解することに焦点を当てています 。

作用機序

Target of Action

The primary target of clopidogrel carboxylic acid is the P2Y12 receptor on platelets . This receptor plays a crucial role in platelet aggregation, a key process in blood clot formation .

Mode of Action

Clopidogrel carboxylic acid is a prodrug, meaning it requires metabolic activation to exert its pharmacological effects . It undergoes biotransformation to an active thiol metabolite via CYP2C19 in the liver . This active metabolite irreversibly inhibits the P2Y12 component of ADP receptors on the platelet surface . This inhibition prevents the activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation .

Biochemical Pathways

The major metabolic pathway of clopidogrel involves conversion to carboxylic acid by an esterase (CES1), forming clopidogrelic acid (SR26334) that is inactive . The remainder is metabolized to 2-oxo-clopidogrel, which is then converted either to inactive 2-oxo-clopidogrel-carboxylic acid via ester hydrolysis or to the active thiol metabolite .

Pharmacokinetics

Clopidogrel carboxylic acid is a pro-drug and requires complex metabolic activation in the liver . Up to 85% of the absorbed drug can be transformed by carboxyl esterases into a carboxylic acid derivative of clopidogrel (CLPM), the major metabolite circulating in the blood . The conversion of clopidogrel to its active metabolite requires two sequential oxidative steps .

Result of Action

The result of clopidogrel carboxylic acid’s action is a reduction in platelet aggregation, which decreases the risk of thromboembolic events such as heart attacks and strokes . It has been shown to be superior to aspirin in reducing cardiovascular outcomes in patients with cardiovascular disease .

Action Environment

The efficacy of clopidogrel carboxylic acid can be influenced by various environmental factors. For instance, genetic polymorphisms in the genes encoding for cytochrome (CYP) 2C19, which affect the pharmacokinetics of clopidogrel, can lead to substantial inter-individual variability in treatment response . Other factors, including age, sex, obesity, concurrent diseases, and drug–drug interactions, may also contribute to the overall between-subject variability in treatment response .

生化学分析

Biochemical Properties

Clopidogrel carboxylic acid is involved in various biochemical reactions. It interacts with enzymes such as cytochrome P450 2C19 (CYP2C19) and paraoxonase-1 (PON1) . These interactions are crucial for the metabolic activation of clopidogrel .

Cellular Effects

Clopidogrel carboxylic acid has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of clopidogrel carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the overall efficacy of clopidogrel .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of clopidogrel carboxylic acid change over time. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of clopidogrel carboxylic acid vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Clopidogrel carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Clopidogrel carboxylic acid is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of clopidogrel carboxylic acid and its effects on activity or function are significant aspects of its biochemistry . It may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

特性

IUPAC Name |

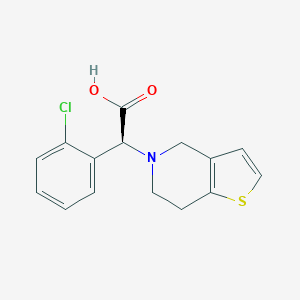

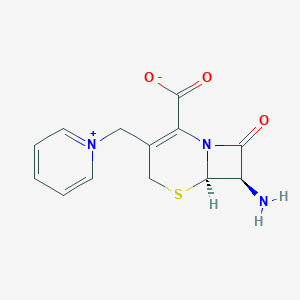

(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCASRSISIKYPDD-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=C1SC=C2)[C@@H](C3=CC=CC=C3Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10891466 | |

| Record name | Clopidogrel carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144457-28-3 | |

| Record name | SR-26334 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144457283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clopidogrel carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOPIDOGREL CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B9Z4634CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium Inner Salt](/img/structure/B193859.png)